Welcome to the BenchChem Online Store!
molecular formula C6H8O3 B094382 2,2-Dimethylsuccinic anhydride CAS No. 17347-61-4

2,2-Dimethylsuccinic anhydride

Cat. No. B094382
M. Wt: 128.13 g/mol
InChI Key: ACJPFLIEHGFXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04399210

Procedure details

50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride were reacted at 140° C. for 3 hours and, after removing acetic acid and acetic anhydride under reduced pressure, the residue was subjected to vacuum distillation to obtain 37 g of 2,2-dimethylsuccinic anhydride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3](O)=[O:4]>C(OC(=O)C)(=O)C>[CH3:1][C:2]1([CH3:10])[CH2:6][C:7](=[O:9])[O:8][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(C(=O)O)(CC(=O)O)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removing acetic acid and acetic anhydride under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(C(=O)OC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.